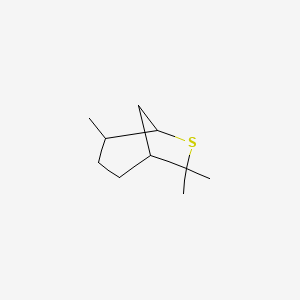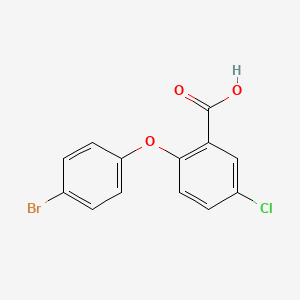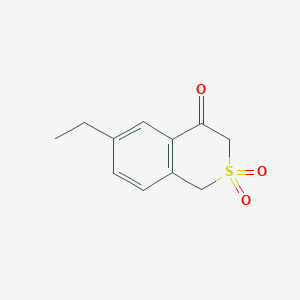![molecular formula C22H16ClFN2O4 B12041606 [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure chimique unique, qui comprend un groupe chlorophénoxy, un fragment hydrazinylidène et un ester fluorobenzoate. La présence de ces groupes fonctionnels contribue à sa réactivité et à son utilité potentielle dans la recherche et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie courante comprend la réaction de l'acide 2-chlorophénoxyacétique avec l'hydrate d'hydrazine pour former la 2-(2-chlorophénoxy)acétohydrazide. Cet intermédiaire est ensuite mis à réagir avec l'acide 4-formylbenzoïque dans des conditions spécifiques pour obtenir le produit souhaité. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
[4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : La présence d'atomes d'halogène (chlore et fluor) permet des réactions de substitution nucléophile, où ces atomes peuvent être remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines, les thiols). Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie
En chimie, le [4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule bioactive. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, les propriétés thérapeutiques potentielles du composé sont d'intérêt.
Industrie
Dans les applications industrielles, le [4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du [4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, le fragment hydrazinylidène peut interagir avec les sites actifs des enzymes, inhibant leur fonction. De plus, la présence du groupe fluorobenzoate peut améliorer l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the hydrazinylidene moiety may interact with active sites of enzymes, inhibiting their function. Additionally, the presence of the fluorobenzoate group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un autre composé ester avec une structure similaire mais des groupes fonctionnels différents.
Acétylacétone : Une dicétone avec une réactivité similaire dans certaines réactions chimiques.
Dicétène : Un intermédiaire réactionnel utilisé dans la synthèse de divers composés, notamment des esters et des amides.
Unicité
[4-[(E)-[[2-(2-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-fluorobenzoate est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité distincte et des applications potentielles. La présence à la fois de groupes chlorophénoxy et fluorobenzoate permet des transformations chimiques et des interactions avec des cibles biologiques diversifiées, le distinguant de composés similaires.
Propriétés
Formule moléculaire |
C22H16ClFN2O4 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H16ClFN2O4/c23-18-6-2-4-8-20(18)29-14-21(27)26-25-13-15-9-11-16(12-10-15)30-22(28)17-5-1-3-7-19(17)24/h1-13H,14H2,(H,26,27)/b25-13+ |
Clé InChI |
VUCNOXQKOFXBQT-DHRITJCHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)



![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
